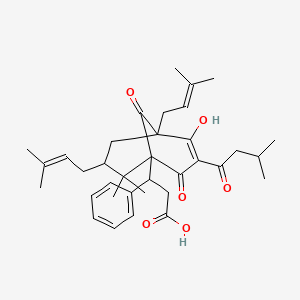
Laxifloranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laxifloranone is a natural product found in Marila laxiflora with data available.
Applications De Recherche Scientifique
Anti-HIV and Antibacterial Properties
Laxifloranone, along with other compounds, was isolated from Alchornea laxiflora, demonstrating significant anti-HIV activity and antibacterial properties. The methanolic extract of A. laxiflora root showed potent anti-HIV activity, outperforming the reference drug chicoric acid. Additionally, extracts from the roots, stem, and leaves exhibited antibacterial activities against Gram-positive bacteria, with minimal inhibitory concentrations ranging between 50 and 63 μg/ml. These findings suggest the potential of A. laxiflora root as a source for new anti-HIV drugs and validate its traditional use in treating various infections, highlighting the ethnopharmacological significance of African traditional medicines (Siwe-Noundou et al., 2019).
Antimicrobial Activity
Laxifloranone was also identified in the petroleum ether extract of Mesua ferrea flowers, showing excellent antibacterial activity against Staphylococcus aureus, including multi-drug-resistant strains. This suggests that polycyclic polyprenylated acylphloroglucinols (PPAPs), like laxifloranone, could offer a new structure for antibiotic research, providing a potential avenue for developing new antimicrobial agents (Zhang et al., 2020).
Cytotoxic and Anti-inflammatory Effects
Laxifloranone and related compounds have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy. For instance, laxiflorins isolated from Isodon eriocalyx var. laxiflora demonstrated inhibitory effects on tumor cells, highlighting the anticancer potential of these compounds (Niu et al., 2002). Additionally, laxifolone A, a triterpene, has been found to suppress nitric oxide synthesis by attenuating NF-κB translocation, indicating its anti-inflammatory properties (Ko et al., 2005).
Propriétés
Nom du produit |
Laxifloranone |
|---|---|
Formule moléculaire |
C35H46O6 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
3-[4-hydroxy-8,8-dimethyl-3-(3-methylbutanoyl)-5,7-bis(3-methylbut-2-enyl)-2,9-dioxo-1-bicyclo[3.3.1]non-3-enyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H46O6/c1-21(2)14-15-25-20-34(17-16-22(3)4)30(39)29(27(36)18-23(5)6)31(40)35(32(34)41,33(25,7)8)26(19-28(37)38)24-12-10-9-11-13-24/h9-14,16,23,25-26,39H,15,17-20H2,1-8H3,(H,37,38) |
Clé InChI |
NOURDCRRJHGPSF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2(CC(C(C(C1=O)(C2=O)C(CC(=O)O)C3=CC=CC=C3)(C)C)CC=C(C)C)CC=C(C)C)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C2(CC(C(C(C1=O)(C2=O)C(CC(=O)O)C3=CC=CC=C3)(C)C)CC=C(C)C)CC=C(C)C)O |
Synonymes |
laxifloranone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



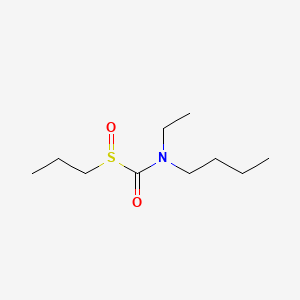
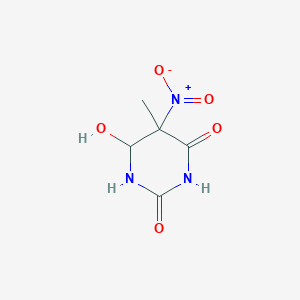
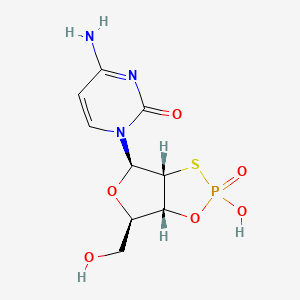
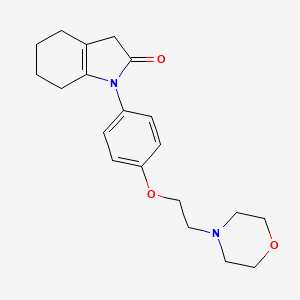

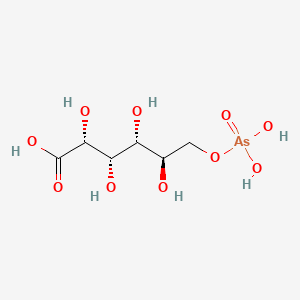
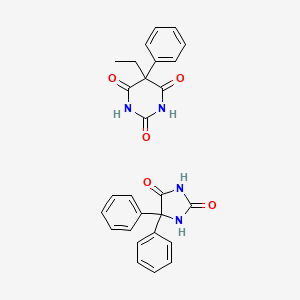




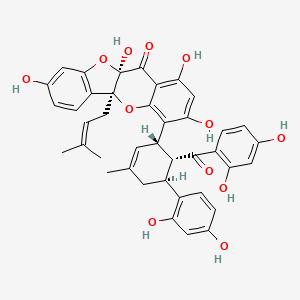
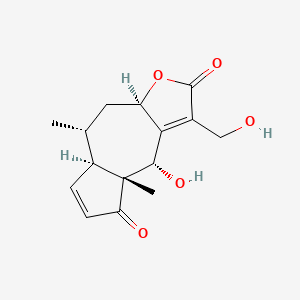
![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)